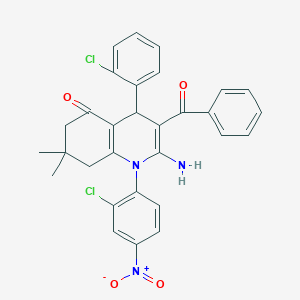
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, as well as the replication of viruses and bacteria.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. The compound has also been shown to inhibit the replication of various viruses and bacteria. In addition, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one in lab experiments is its high potency and specificity. The compound has been shown to exhibit activity against a wide range of cancer cell lines, viruses, and bacteria. However, one of the limitations of using this compound is its relatively low solubility, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the investigation of the compound's potential use in combination therapy with other anticancer drugs or antibiotics. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential biomarkers for predicting its efficacy in cancer treatment.
Synthesis Methods
The synthesis of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one involves the condensation reaction between 2-chloro-4-nitroaniline and 2-chlorobenzoylacetonitrile in the presence of a base. The resulting product is then subjected to a series of reactions to yield the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Molecular Formula |
C30H25Cl2N3O4 |
Molecular Weight |
562.4 g/mol |
IUPAC Name |
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H25Cl2N3O4/c1-30(2)15-23-26(24(36)16-30)25(19-10-6-7-11-20(19)31)27(28(37)17-8-4-3-5-9-17)29(33)34(23)22-13-12-18(35(38)39)14-21(22)32/h3-14,25H,15-16,33H2,1-2H3 |
InChI Key |
JLKINXHOELMXGM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)








